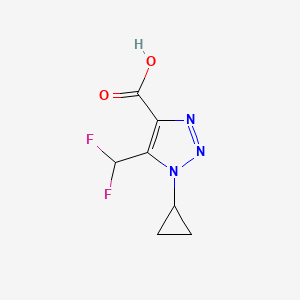
1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a cyclopropyl group (a three-carbon ring), a difluoromethyl group (a carbon atom bonded to two fluorine atoms), and a 1,2,3-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms). The presence of a carboxylic acid group (-COOH) suggests that it may exhibit acidic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl ring, the introduction of the difluoromethyl group, and the construction of the 1,2,3-triazole ring. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon framework. The presence of electronegative atoms (like Nitrogen in the triazole ring and Fluorine in the difluoromethyl group) could result in regions of partial negative charge, which might influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, the difluoromethyl group might undergo reactions involving the carbon-fluorine bond, and the triazole ring could potentially engage in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound polar and capable of forming hydrogen bonds, which might influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, as outlined by Ferrini et al. (2015), is crucial for generating peptidomimetics or biologically active compounds based on the triazole scaffold. This research demonstrates the versatility of triazole derivatives in preparing compounds with potential biological activities, including the synthesis of triazoles active as HSP90 inhibitors (Ferrini et al., 2015).
Structural Analysis and Supramolecular Chemistry
Boechat et al. (2010) focused on the crystal and molecular structures of two triazole derivatives, highlighting the importance of π-electron density delocalization within the triazole ring and the formation of supramolecular chains through hydrogen bonding and other interactions. This research provides insights into the structural characteristics that can influence the physical properties and reactivity of triazole derivatives (Boechat et al., 2010).
Regioselective Synthesis Techniques
The regioselective synthesis of 1,2,3-triazoles is a significant area of research, as demonstrated by Rozin et al. (2012), who developed a method for synthesizing 4-acyl-5-trifluoromethyl-1,2,3-triazoles. This process underscores the directing role of the trifluoromethyl group in achieving regioselectivity, illustrating the nuanced control possible in synthesizing substituted triazoles (Rozin et al., 2012).
Novel Synthetic Methods
A novel one-pot three-component reaction outlined by Zhang et al. (2013) for synthesizing 1-aryl-5-trifluoromethyl–1,4,5-trisubstituted 1,2,3-triazoles represents an advancement in the efficient and environmentally friendly synthesis of triazole derivatives. This method leverages the use of arylboronic acids, sodium azide, and active methylene ketones, illustrating the ongoing innovation in triazole synthesis (Zhang et al., 2013).
Zukünftige Richtungen
The future research directions for this compound would likely depend on its biological activity. If it exhibits promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, the synthesis of this compound could be optimized to improve yields and reduce the use of hazardous reagents .
Eigenschaften
IUPAC Name |
1-cyclopropyl-5-(difluoromethyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O2/c8-6(9)5-4(7(13)14)10-11-12(5)3-1-2-3/h3,6H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWRLFUAAVAUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=C(N=N2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
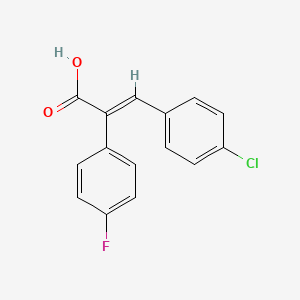
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2866656.png)
![4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B2866659.png)
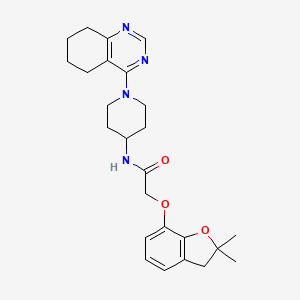
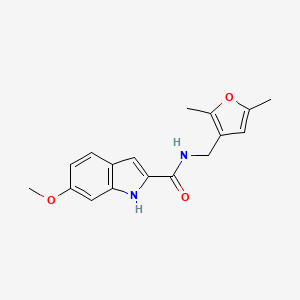
![3-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2H-chromen-2-one](/img/structure/B2866664.png)
![1-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2866665.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2866670.png)

![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2866673.png)
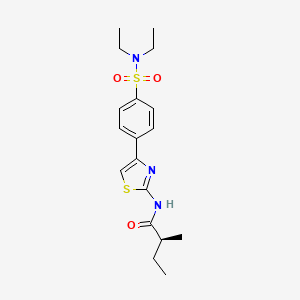
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866675.png)

